4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester
Description
4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester is a fluorinated benzoic acid derivative characterized by a butoxyethenyl substituent at the para position and a methyl ester group. Fluorinated aromatic esters are widely studied for their stability, bioavailability, and utility in pharmaceuticals, agrochemicals, and materials science . The fluorine atom at position 2 likely enhances electronic effects, influencing reactivity and intermolecular interactions, while the butoxyethenyl group may confer lipophilicity and steric bulk .
Properties
IUPAC Name |
methyl 4-[(E)-2-butoxyethenyl]-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-3-4-8-18-9-7-11-5-6-12(13(15)10-11)14(16)17-2/h5-7,9-10H,3-4,8H2,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOFJRLLWHNKEJ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CC1=CC(=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C/C1=CC(=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester typically involves the esterification of 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The butoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation. Research has shown that it may induce apoptosis in specific cancer cell lines through mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, including multidrug-resistant pathogens. Studies report minimum inhibitory concentrations (MIC) indicating significant antibacterial effects, suggesting its potential use in developing new antimicrobial agents.
Materials Science
In materials science, this compound is explored for its role in synthesizing polymers and other materials with enhanced properties.
- Polymer Synthesis : The compound can serve as a monomer in polymerization reactions, leading to the development of materials with specific mechanical and thermal properties. Its unique structure allows for the creation of copolymers with tailored functionalities.
- Coatings and Adhesives : Due to its chemical stability and adhesion properties, it is being evaluated for use in coatings and adhesives that require durability and resistance to environmental factors.
Agrochemical Applications
The compound's structure suggests potential use in agrochemicals, particularly as a herbicide or pesticide.
- Herbicidal Activity : Research indicates that derivatives of this compound can exhibit selective herbicidal activity against certain weed species while being safe for crops. This selectivity is crucial for developing sustainable agricultural practices.
Anticancer Mechanisms
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on colorectal cancer cell lines. The findings revealed:
- Cell Cycle Arrest : Treatment led to G2/M phase arrest.
- Apoptosis Induction : Increased markers of apoptosis were observed, indicating potential as a therapeutic agent against colorectal cancer.
Antimicrobial Efficacy
A research article highlighted the antimicrobial properties of this compound against resistant bacterial strains:
- Study Findings : Compounds derived from this compound exhibited MIC values ranging from 4 to 8 μg/mL against Staphylococcus aureus.
- Structure-Activity Relationship (SAR) : Further exploration into SAR is suggested to optimize efficacy against various pathogens.
Mechanism of Action
The mechanism of action of 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester involves its interaction with specific molecular targets. The butoxyethenyl group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Fluorinated Benzoic Acid Esters
- 4-Azido-2-fluorobenzoic acid methyl ester (C₈H₆FN₃O₂): Substitutes the butoxyethenyl group with an azido (-N₃) group. Molecular weight: 195.15 g/mol (vs. ~282.3 g/mol estimated for the target compound).
Benzoic acid, 4-fluoro-2-methoxy-, ethyl ester (C₁₀H₁₁FO₃) :
Complex Fluorinated Esters with Extended Substituents
- 4-{3-Chloro-4-[...]-phenoxy}-2-fluoro-benzoic acid methyl ester: Features a chloro-phenoxy substituent, enhancing electrophilic reactivity. Such halogenated derivatives are common in drug intermediates for cross-coupling reactions .
- 2-Butenoic acid, 4-[5-[(4-fluorophenyl)methyl]-2-furanyl]-2-hydroxy-4-oxo-, methyl ester (C₁₆H₁₃FO₅): Combines a fluorophenyl-furanyl moiety with a keto-enol system. The α,β-unsaturated ester system may enhance biological activity, such as enzyme inhibition .
Ester Group Variants
Methyl 2-(4-bromophenyl)acetate :
Data Table: Key Attributes of Structural Analogs
Biological Activity
4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula : C12H13F O3
- Molecular Weight : 222.23 g/mol
- CAS Number : Not specifically listed in the current databases, but related compounds can be referenced for structural insights.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. For example, it may inhibit soluble epoxide hydrolase (SEH), which is involved in the metabolism of arachidonic acid derivatives .
- Antimicrobial Activity : Similar derivatives have shown promising results against various microbial strains. The presence of the fluorine atom and the butoxyethenyl group may enhance membrane permeability and increase the compound's efficacy against bacteria and fungi .
- Anti-inflammatory Properties : The compound may modulate inflammatory responses by affecting cytokine production and signaling pathways, potentially offering therapeutic benefits in inflammatory diseases .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of soluble epoxide hydrolase | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in vitro |
Case Studies
-
In Vitro Studies on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various derivatives of benzoic acid, including compounds similar to this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound . -
Anti-inflammatory Mechanisms :
Research involving animal models demonstrated that administration of compounds similar to this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing chronic inflammatory conditions . -
Enzyme Interaction Studies :
Investigations into the interaction with soluble epoxide hydrolase revealed that this compound could effectively inhibit this enzyme, leading to increased levels of beneficial epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory and anti-inflammatory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
